N-(2,4-dimethoxyphenyl)-2-(dimethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(dimethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide is a complex organic compound that belongs to the class of thienothiazole derivatives. This compound is characterized by its unique structure, which includes a thieno[3,2-d][1,3]thiazole core, a dimethylamino group, and a 2,4-dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(dimethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d][1,3]thiazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine or its derivatives.
Attachment of the 2,4-Dimethoxyphenyl Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the 2,4-dimethoxyphenyl group to the thieno[3,2-d][1,3]thiazole core.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(dimethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted thienothiazole derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(dimethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(dimethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes related to disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-(methylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide
- N-(2,4-dimethoxyphenyl)-2-(ethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide
- N-(2,4-dimethoxyphenyl)-2-(propylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(dimethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H17N3O3S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(dimethylamino)thieno[3,2-d][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C16H17N3O3S2/c1-19(2)16-18-11-8-13(23-15(11)24-16)14(20)17-10-6-5-9(21-3)7-12(10)22-4/h5-8H,1-4H3,(H,17,20) |
InChI Key |
KHQRSNWRDCDGLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)SC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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